4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate

Catalog No.
S6813075
CAS No.
1007674-99-8
M.F
C17H17NO2
M. Wt
267.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylprop...

CAS Number

1007674-99-8

Product Name

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2-methylpropanoate

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c1-13(2)17(19)20-16-10-7-14(8-11-16)6-9-15-5-3-4-12-18-15/h3-13H,1-2H3/b9-6+

InChI Key

DQQUZWZKNJSJSJ-RMKNXTFCSA-N

SMILES

CC(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=N2

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=N2

Isomeric SMILES

CC(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=N2

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate is an organic compound characterized by its unique structure, which includes a phenyl group, a pyridine moiety, and an ester functional group. The molecular formula of this compound is C16H17N1O2C_{16}H_{17}N_{1}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a vinyl group attached to a pyridine ring, contributing to its potential reactivity and biological activity.

  • There is no information regarding a biological function or mechanism of action for this specific compound.
  • Due to the absence of dedicated research, safety information is unavailable. However, some general points to consider for similar aromatic esters include:
    • Potential for mild skin or eye irritation upon contact.
    • Low flammability.

Structure and Functional Groups

-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate contains several functional groups that are commonly found in molecules with biological activity:

  • Phenyl ring: A common aromatic group found in many pharmaceuticals .
  • Pyridine ring: Another aromatic group found in various bioactive molecules, including vitamins and drugs .
  • Alkenyl group: A carbon-carbon double bond, which can be involved in chemical reactions and interactions with biological molecules .
  • Ester group: A carbonyl group bonded to an oxygen atom and an alkyl group, which can play a role in biological processes .
Due to its functional groups. Key reactions include:

  • Esterification: The reaction of the carboxylic acid part (2-methylpropanoate) with alcohols can lead to the formation of new esters.
  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile in substitution reactions.
  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution, allowing for modifications at various positions on the ring.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating derivatives.

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has shown promising biological activities in preliminary studies. Compounds with similar structures often exhibit anti-cancer, anti-inflammatory, and antimicrobial properties due to the presence of the pyridine and phenyl rings. Specific biological assays are necessary to determine its efficacy and mechanism of action.

The synthesis of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate can be achieved through several methods:

  • Aldol Condensation: A reaction between an aldehyde and a ketone under basic conditions could yield the desired vinyl compound.
  • Pyridine Functionalization: Starting from pyridine derivatives, electrophilic addition reactions can introduce the vinyl group.
  • Esterification Reaction: The final step involves esterifying 2-methylpropanoic acid with the corresponding alcohol derived from the vinyl-pyridine structure.

These methods allow for the efficient production of the compound while enabling modifications to tailor its properties.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new medications targeting specific diseases.
  • Material Science: The unique structural properties may allow it to be used in creating novel materials or polymers with specific functionalities.
  • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals, providing avenues for pest control or plant growth regulation.

Interaction studies involving 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate are essential to understand its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Receptor Binding Assays: Determining how well the compound binds to specific biological targets.
  • Metabolic Stability Tests: Assessing how the compound is metabolized in biological systems.
  • Synergistic Effects: Exploring potential interactions with other therapeutic agents that may enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate. These include:

  • 4-(Pyridin-3-yl)phenol
    • Structure: Contains a phenolic hydroxyl group.
    • Activity: Known for antimicrobial properties.
  • 4-(Pyridin-4-yl)phenol
    • Structure: Similar to above but with a different pyridine substitution.
    • Activity: Exhibits antioxidant effects.
  • 2-Methylpropanoic acid derivatives
    • Structure: Varies based on substituents on the acid moiety.
    • Activity: Often used in pharmaceuticals as building blocks.

Unique Features

The uniqueness of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate lies in its specific combination of functional groups that may confer distinct biological activities compared to similar compounds. Its vinyl-pyridine structure may enhance its reactivity and interaction with biological targets, making it a candidate for further investigation in drug discovery and development.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

267.125928785 g/mol

Monoisotopic Mass

267.125928785 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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